Methyl 9,10-dibromostearate

Description

Contextualization within Fatty Acid Derivative Chemistry

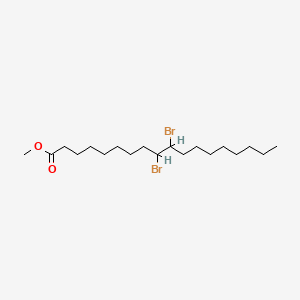

Methyl 9,10-dibromostearate is a derivative of stearic acid, an 18-carbon saturated fatty acid. Its structure is characterized by the presence of two bromine atoms at the 9th and 10th carbon positions of the stearic acid backbone, with a methyl ester group at the carboxyl end. vulcanchem.com The systematic name for this compound is methyl 9,10-dibromooctadecanoate. vulcanchem.com

The synthesis of this compound typically involves the electrophilic bromination of methyl oleate (B1233923), the methyl ester of oleic acid. vulcanchem.com This reaction proceeds by the addition of bromine (Br₂) across the carbon-carbon double bond present in methyl oleate. vulcanchem.com The process often utilizes a solvent like dichloromethane (B109758) and can be catalyzed. Another synthetic route involves the esterification of 9,10-dibromostearic acid with methanol (B129727). vulcanchem.com

As a halogenated fatty acid, this compound is part of a broader class of modified lipids that are instrumental in various fields of chemical and biochemical research. The introduction of halogen atoms, in this case, bromine, significantly alters the physicochemical properties of the parent fatty acid, making it a valuable tool for specific applications.

Fundamental Significance as a Research Intermediate and Mechanistic Probe

The true significance of this compound lies in its utility as a versatile research tool. Its applications span from being a starting material for further chemical synthesis to its use in probing complex biological and chemical systems.

As a Research Intermediate:

This compound serves as a precursor in the synthesis of other molecules. For instance, it can undergo dehydrohalogenation to prepare stearolic acid, a fatty acid containing a triple bond. orgsyn.org This transformation is a key step in accessing a different class of unsaturated fatty acids.

As a Mechanistic Probe:

The presence of bromine atoms makes this compound an effective probe in various analytical techniques. In the field of membrane biophysics, it has been used as a quencher in fluorescence spectroscopy studies. inflibnet.ac.in The bromine atoms can quench the fluorescence of nearby fluorophores, such as tryptophan residues in proteins, providing insights into the proximity and interactions of these molecules within a lipid bilayer. inflibnet.ac.inacs.org This allows researchers to map the location of membrane-bound proteins and understand their lipid environment. inflibnet.ac.in

Furthermore, in analytical chemistry, this compound has been utilized in the qualitative and quantitative analysis of brominated vegetable oils in soft drinks. researchgate.net Its distinct mass spectral fragmentation pattern allows for its identification and quantification, often using techniques like gas chromatography-mass spectrometry (GC-MS). vulcanchem.comresearchgate.net

The table below summarizes some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₃₆Br₂O₂ |

| Molecular Weight | 456.3 g/mol |

| IUPAC Name | methyl 9,10-dibromooctadecanoate |

| CAS Number | 25456-04-6 |

The following table details the characteristic peaks observed in the mass spectrum of this compound, which are crucial for its identification:

| m/z | Fragmentation Pathway |

| 456.3 | Molecular ion [M+H]⁺ |

| 378.3 | Loss of Br₂ |

| 74 | Methyl ester fragment |

Properties

IUPAC Name |

methyl 9,10-dibromooctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Br2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMTXFWVHQDSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336572 | |

| Record name | Methyl 9,10-dibromostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-04-6 | |

| Record name | Methyl 9,10-dibromostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Halogenation Routes for Formation

Halogenation, specifically bromination, is a direct method for the formation of methyl 9,10-dibromostearate from its unsaturated precursor.

The most common method for preparing this compound is the direct bromination of methyl oleate (B1233923), the methyl ester of oleic acid. orgsyn.org In this reaction, bromine is added to methyl oleate, typically in a solvent, leading to the saturation of the double bond between carbons 9 and 10 with bromine atoms. orgsyn.org

The reaction progress is visually monitored by the disappearance of the red bromine color. orgsyn.org The process is continued until a slight excess of bromine is present, indicated by a persistent color. orgsyn.org To ensure all the bromine has reacted, a small amount of methyl oleate can be added at the end to decolorize the solution. orgsyn.org The reaction is exothermic and the temperature is usually controlled to remain below 50°C. orgsyn.org Following the reaction, the product can be purified by crystallization. orgsyn.org

This method is a straightforward example of an electrophilic addition reaction where the electron-rich double bond of the oleate attacks the bromine molecule.

While less direct, this compound can be conceptualized as being derivable from methyl 9,10-dihydroxyoctadecanoate. The dihydroxy compound itself is synthesized from methyl oleate through epoxidation to form methyl 9,10-epoxystearate, followed by hydrolysis of the epoxide ring. researchgate.net The conversion of the resulting diol to the dibromide would involve the substitution of the hydroxyl groups with bromine atoms, a standard transformation in organic synthesis often achieved using reagents like hydrobromic acid or phosphorus tribromide. However, direct bromination of methyl oleate is the more common and efficient route.

Direct Bromination of Unsaturated Fatty Acid Esters (e.g., Methyl Oleate)

Stereochemical Aspects in Synthesis (e.g., Erythro- and Threo-Isomers)

The addition of bromine to the double bond of methyl oleate results in the formation of stereoisomers. The anti-addition of bromine to the cis-double bond of methyl oleate typically yields the threo-racemate of this compound. Conversely, the addition of bromine to the trans-isomer, methyl elaidate, would produce the erythro-racemate. The specific stereochemical outcome is a critical aspect of the synthesis and is influenced by the geometry of the starting unsaturated ester and the reaction mechanism. Research has focused on identifying and separating these isomers, with shoulder peaks in gas chromatography often indicating the presence of different stereoisomers. researchgate.net

Chemical Reactivity and Transformation Studies

Dehalogenation Reactions

Dehalogenation of methyl 9,10-dibromostearate involves the removal of the bromine atoms, which can proceed through different pathways to yield unsaturated or saturated derivatives.

The elimination of two molecules of hydrogen bromide (HBr) from this compound is a key method for introducing a triple bond into the C18 fatty acid chain, leading to the formation of methyl 9-octadecynoate, the methyl ester of stearolic acid. This transformation is typically achieved by treating the dibrominated ester with a strong base.

Studies on the closely related 9,10-dibromostearic acid have shown that alcoholic potassium hydroxide (B78521) (KOH) is effective for this dehydrobromination. researchgate.net The reaction proceeds in two steps: the first elimination of HBr to form a bromoalkene intermediate (9(10)-bromo-9-octadecenoic acid) is rapid, while the second elimination to form the alkyne (stearolic acid) requires more stringent conditions, such as prolonged heating at 100°C. researchgate.net The efficiency of the second dehydrobromination step can be significantly enhanced by using dimethylsulfoxide (DMSO) as a cosolvent-catalyst, which can drive the reaction to completion in just one to two hours at the same temperature. researchgate.net This methodology provides a direct route from olefinic precursors like methyl oleate (B1233923), via bromination and subsequent dehydrobromination, to valuable acetylenic fatty acid esters. researchgate.net

Table 1: Conditions for Dehydrobromination of 9,10-Dibromoalkanes

| Reagent/Catalyst | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | n-Propanol | 100°C | ~6 hours | Stearolic Acid |

Reductive debromination removes the bromine atoms and replaces them with hydrogen or its isotopes, typically resulting in the formation of a double bond or a fully saturated carbon chain.

Catalytic Deuteration: The catalytic replacement of bromine with deuterium (B1214612) in this compound has been investigated using an Adams' platinum catalyst. scispace.com Initial attempts to perform this reaction failed; however, the addition of sodium carbonate facilitated the debromination. scispace.com The product of this reaction was a debrominated ester. Mass spectrometric analysis revealed that the process not only replaces the bromine atoms but also causes an extensive exchange of hydrogen atoms for deuterium along the hydrocarbon chain. scispace.com This suggests a complex interaction with the catalyst surface, likely related to the double bond shifts observed during catalytic hydrogenation of olefins. scispace.com

Zinc-Mediated Reduction: Zinc metal is a common reagent for the reductive elimination of vicinal dihalides to form alkenes. The reaction of this compound with zinc dust has been explored as a method for debromination. While a method using zinc dust in acetone (B3395972) with sodium iodide yielded inconsistent results, treatment with activated zinc dust in ethanol (B145695) proved to be a more reliable technique for achieving debromination. rsc.org In related studies, zinc and hydrochloric acid have been used to reduce halo-acids, such as methyl 10,16-diiodohexadecanoate, to the corresponding saturated ester, methyl palmitate. sciencemadness.org

Table 2: Reductive Debromination Methods for this compound

| Method | Reagents | Catalyst/Additive | Outcome |

|---|---|---|---|

| Catalytic Deuteration | Deuterium Gas (D₂) | Adams' Platinum Catalyst / Sodium Carbonate | Debrominated ester with extensive isotopic exchange |

Dehydrobromination Pathways to Alkyne Derivatives (e.g., Stearolic Acid Precursors)

Transesterification Processes and Associated Methodologies

Transesterification is a fundamental reaction for modifying esters, including this compound. This process involves exchanging the methyl group of the ester with another alkyl group from an alcohol. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, such as sodium methoxide (B1231860), an alkoxide is generated from the alcohol, which acts as a nucleophile. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the original methoxide group yields the new ester. masterorganicchemistry.com This method is frequently used in the analysis of brominated vegetable oils (BVO), where the brominated triglycerides are converted to their corresponding methyl esters, including this compound, for gas chromatography (GC) analysis. researchgate.net

Acid-Catalyzed Transesterification: Under acidic conditions, a catalyst like hydrogen chloride (HCl) or boron trifluoride (BF₃) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. masterorganicchemistry.comresearchgate.net An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfer steps, the original alcohol (methanol) is eliminated, and a new ester is formed. masterorganicchemistry.com Using a large excess of the new alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com Boron trifluoride-methanol complex is a specific reagent employed for the transesterification of BVO to produce brominated fatty acid methyl esters for analytical confirmation. researchgate.netresearchgate.net

Reactions Leading to Novel Chemical Structures (e.g., Aliphatic Substituted Guanamines)

This compound can be utilized as a precursor for the synthesis of more complex heterocyclic structures. A notable example is the preparation of aliphatic substituted guanamines. The reaction involves treating this compound with biguanide (B1667054) in a solution of methanol (B129727) and ethanol. google.com The reaction proceeds over several days, leading to the formation of 2-(9,10-dibromostearyl)guanamine, also referred to as 9,10-dibromostearoguanamine. google.com During the process, biguanide hydrobromide precipitates as a crystalline solid by-product. google.com This synthesis demonstrates the utility of the dibrominated ester in creating complex molecules with potential applications in various fields of chemistry. google.com

Exchange Reactions and Isotopic Incorporations

The carbon-bromine bonds and adjacent carbon-hydrogen bonds in this compound are sites for exchange reactions, particularly for isotopic labeling. As discussed in the context of reductive debromination (Section 3.1.2), the catalytic deuteration of this compound is a prime example of isotopic incorporation.

The reaction, performed with an Adams' platinum catalyst and sodium carbonate, results in a debrominated ester where a significant number of hydrogen atoms along the fatty acid chain are replaced by deuterium. scispace.com The mass spectrum of the resulting product is nearly identical to that obtained from the catalytic deuteration of methyl oleate, which also shows a wide distribution of deuterated molecules. scispace.com This extensive H/D exchange is believed to be linked to the mechanisms of double bond migration that occur on the catalyst surface during hydrogenation processes. scispace.com It is noteworthy that similar treatment of methyl stearate (B1226849) (the fully saturated analogue) does not result in any deuterium incorporation, indicating that the presence of unsaturation or the bromine atoms is crucial for the exchange reaction to occur. scispace.com

Advanced Analytical Chemistry Techniques for Characterization and Detection

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of Methyl 9,10-dibromostearate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that allows for their identification and characterization.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the identification and quantification of this compound.

Electron Ionization (EI): In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting fragmentation pattern is a unique characteristic of the compound, aiding in its identification.

Negative Ion Chemical Ionization (NICI): NICI is a softer ionization technique that often results in less fragmentation than EI. It is particularly useful for halogenated compounds like this compound, as they can readily capture electrons to form negative ions. This can lead to a more prominent molecular ion peak, simplifying mass spectral interpretation.

Atmospheric Pressure Gas Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (APGC-QTOF-MS): This advanced technique combines the separation power of gas chromatography with the high mass accuracy and resolution of QTOF-MS. nih.gov APGC serves as an interface that allows for the analysis of compounds amenable to gas chromatography at atmospheric pressure. This method has been successfully employed for the qualitative confirmation of bromostearic acid methyl esters, including this compound, in complex mixtures. nih.gov The high resolving power of TOF-MS allows for the accurate determination of the elemental composition of the ions, further confirming the presence of bromine atoms. nih.gov

A study on the analysis of brominated vegetable oil in soft drinks utilized APGC-QTOF-MS for the qualitative confirmation of this compound. The use of an isotope library was crucial in identifying the brominated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the isomeric form of this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H-NMR (Proton NMR): ¹H-NMR provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, the protons attached to the carbons bearing the bromine atoms (C9 and C10) would exhibit characteristic chemical shifts, distinguishable from the other methylene (B1212753) and methyl protons in the fatty acid chain. The integration of the signals corresponds to the number of protons of each type.

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons directly bonded to the bromine atoms are significantly affected, appearing at a lower field (higher ppm value) compared to the other sp³ hybridized carbons in the chain. This technique is crucial for confirming the positions of the bromine atoms and assessing the efficiency of the methylation process by observing the characteristic signal of the methyl ester carbon.

| NMR Data for a Related Dihydroxy Compound | |

| Technique | Observation |

| ¹H-NMR | The spectrum of a related compound, methyl 9,10-dihydroxyoctadecanoate, shows specific signals for the protons on the carbons bearing the hydroxyl groups. |

| ¹³C-NMR | The ¹³C-NMR spectrum of the dihydroxy analog provides distinct signals for the carbons attached to the hydroxyl groups, which would be analogous to the brominated positions in this compound. |

Table 1: Illustrative NMR data for a structurally similar compound, methyl 9,10-dihydroxyoctadecanoate, highlighting the type of information that would be obtained for this compound.

Mass Spectrometry Techniques (e.g., Electron Ionization, Negative Ion Chemical Ionization, Atmospheric Pressure Gas Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry)

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from other components in a sample before its detection and quantification.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

GC with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. After separation on a GC column, the analyte is burned in a hydrogen-air flame, producing ions that are detected as a current. The response is proportional to the mass of carbon in the analyte, making it an excellent method for quantifying this compound. A study on the quantification of brominated vegetable oil developed a method using GC-FID for quantitative analysis of its components after transesterification to their methyl esters, including this compound. nih.gov

GC with Halogen-Specific Detection: Detectors such as the Electron Capture Detector (ECD) are highly sensitive to halogenated compounds. The ECD is particularly well-suited for detecting trace amounts of this compound due to the presence of two bromine atoms in its structure. This makes it a valuable tool for residue analysis in various matrices.

| GC Method for Brominated Fatty Acid Esters | |

| Column | VF-5ht |

| Detector | Flame Ionization Detector (FID) for quantification |

| Sample Preparation | Transesterification with boron trifluoride methanol (B129727) complex |

| Analyte Recovery | 82.2% to 99.9% |

| Repeatability (RSD) | 1.2% to 3.5% |

Table 2: Summary of a validated GC-FID method for the analysis of brominated fatty acid methyl esters, including this compound. nih.gov

While GC is a primary tool, liquid chromatography (LC) techniques can also be applied, particularly for less volatile derivatives or when coupled with mass spectrometry. High-performance liquid chromatography (HPLC) can be used for the separation of fatty acid derivatives. For compounds like this compound, reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase would be a suitable approach. Detection can be achieved using UV detectors if the compound possesses a chromophore, or more universally with mass spectrometry (LC-MS).

Gas Chromatography (e.g., GC-FID, GC with Halogen-Specific Detection)

Isotopic Labeling Applications in Analytical Contexts

Isotopic labeling involves the incorporation of isotopes of elements into a molecule. This technique is invaluable in analytical chemistry for a variety of purposes, including use as internal standards for quantification and for mechanistic studies.

In the context of this compound analysis, a stable isotope-labeled analog, such as one containing ¹³C or ²H (deuterium), can be synthesized and used as an internal standard. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision, correcting for any sample loss during preparation and analysis. The use of an isotope library has been reported to aid in the qualitative confirmation of bromostearic acid methyl esters via APGC-QTOF-MS. nih.gov

Furthermore, isotopic labeling can be instrumental in metabolic and environmental fate studies of this compound, allowing researchers to trace the path of the molecule through complex biological or environmental systems.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies of Hydrogenation and Isomerization Mechanisms (e.g., Horiuti-Polanyi Mechanism)

The catalytic hydrogenation of unsaturated fatty acids is widely understood through the Horiuti-Polanyi mechanism. aocs.orgwikipedia.org This model provides a foundational framework for understanding the reactions that would occur during the hydrogenation of a compound like methyl 9,10-dibromostearate. The mechanism involves several key steps occurring on the surface of a solid catalyst, such as nickel or platinum. aocs.orgwikipedia.org

The process begins with the adsorption of molecular hydrogen (H₂) onto the catalyst surface, where it dissociates into individual hydrogen atoms (H*). aocs.org Concurrently, the unsaturated fatty acid ester adsorbs onto the catalyst surface via its double bond(s). aocs.org The reaction proceeds with the stepwise addition of hydrogen atoms. First, one hydrogen atom is added to one of the carbon atoms of the double bond, forming an unstable, half-hydrogenated intermediate that remains bonded to the catalyst surface. researchgate.net

This intermediate is a critical juncture in the reaction pathway. It can follow one of two paths:

It can acquire a second hydrogen atom, leading to the formation of a fully saturated molecule, which then desorbs from the catalyst surface. wikipedia.org

It can lose the hydrogen atom it just gained, reverting to an adsorbed alkene. wikipedia.org During this reversal, rotation around the carbon-carbon single bond can occur, leading to geometric isomerization (e.g., the formation of trans isomers from cis isomers).

Role in Understanding Double Bond Shifts in Catalytic Processes

This compound has served as a valuable substrate for elucidating the mechanisms of double bond shifts that occur during catalytic hydrogenation processes. scispace.com Research involving the catalytic deuteration (the use of deuterium (B1214612), a heavy isotope of hydrogen) of this compound has provided significant insights into these molecular rearrangements. scispace.com

In a key study, this compound was subjected to catalytic deuteration over an Adams' platinum catalyst. scispace.com The reaction initially failed to replace the bromine atoms with deuterium. scispace.com However, the addition of sodium carbonate facilitated the reaction, leading to a debrominated ester. scispace.com The resulting product's mass spectrum was found to be virtually identical to that obtained from the catalytic deuteration of methyl oleate (B1233923) under the same conditions. scispace.com

Analysis of the deuterated methyl stearate (B1226849) (derived from methyl oleate) revealed that deuterium atoms were not confined to the original positions of the double bond (C9 and C10). scispace.com Instead, a wide distribution of molecules with varying numbers of deuterium atoms was observed, with some molecules having incorporated up to 24 deuterium atoms, replacing nearly all the hydrogen atoms on the carbon chain. scispace.com This extensive hydrogen-deuterium exchange is a direct consequence of the isomerization and migration of the double bond along the fatty acid chain during the catalytic process. scispace.com The reversible formation of the half-hydrogenated intermediate, as described in the Horiuti-Polanyi mechanism, allows the double bond to shift its position before the final, irreversible addition of the second hydrogen (or deuterium) atom occurs. scispace.com

The fact that catalytically treated this compound produces a product with the same extensive deuteration pattern demonstrates its utility in studying these complex rearrangements. scispace.com The debromination step yields an unsaturated intermediate on the catalyst surface that then participates in the same double bond migration phenomena observed in standard olefin hydrogenation. scispace.com

Table 1: Comparative Results of Catalytic Deuteration

| Compound | Catalyst System | Observation | Mechanistic Implication |

|---|---|---|---|

| Methyl oleate | Adams' platinum catalyst | Extensive H/D exchange along the carbon chain, not just at C9-C10. scispace.com | Demonstrates significant double bond migration during hydrogenation. scispace.com |

| This compound | Adams' platinum catalyst + Sodium Carbonate | After debromination, yielded an ester with an identical mass spectrum to deuterated methyl oleate. scispace.com | The unsaturated intermediate formed after debromination undergoes the same extensive isomerization and double bond shifts. scispace.com |

Analogous Mechanistic Insights from Related Dihalo Fatty Acids (e.g., Degradation Pathways via β-Oxidation)

While specific degradation pathways for this compound are not extensively detailed, mechanistic insights can be drawn from studies on other halogenated fatty acids. A primary metabolic route for fatty acids is β-oxidation, and research indicates that halogenated analogs can also be substrates for this pathway, sometimes leading to bioactivation or detoxification. nih.govresearchgate.net

For instance, the degradation of ω-substituted monofluoro fatty acids found in the plant Dichapetalum toxicarium is understood to proceed via β-oxidation to produce the highly toxic compound fluoroacetate. researchgate.netgerli.com This demonstrates that the presence of a halogen atom does not necessarily prevent the enzymatic machinery of β-oxidation from catabolizing the fatty acid chain. researchgate.net

These examples from related halogenated fatty acids suggest that a compound like this compound, or its corresponding acid, could potentially be metabolized through similar pathways. The presence of bromine atoms in the middle of the carbon chain presents a more complex substrate, but the principle that halogenated fatty acids can enter the β-oxidation spiral provides a crucial framework for predicting its potential metabolic fate.

Table 2: Degradation Pathways of Analogous Halogenated Fatty Acids

| Compound Family | Organism/System | Observed Pathway | Significance |

|---|---|---|---|

| ω-Fluoro Fatty Acids | Dichapetalum toxicarium (shrub) | Catabolized via β-oxidation to form toxic fluoroacetate. researchgate.netgerli.com | Demonstrates β-oxidation of a naturally occurring halogenated fatty acid. researchgate.net |

| 5,6-Dichloro-4-thia-5-hexenoic acid (DCTH) | Isolated Rat Hepatocytes | Bioactivated by the mitochondrial β-oxidation system, leading to cytotoxicity. nih.gov | Provides evidence that synthetic dihalo-analogs can be substrates for β-oxidation. nih.gov |

| α-Chlorinated Fatty Acids | Human and Rat Urine | Undergo ω-oxidation followed by β-oxidation to form chlorinated dicarboxylic acids. semanticscholar.org | Shows a metabolic clearance pathway for halogenated fatty acids involving β-oxidation. semanticscholar.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl oleate |

| Methyl stearate |

| Deuterium |

| Sodium carbonate |

| Fluoroacetate |

| 5,6-dichloro-4-thia-5-hexenoic acid (DCTH) |

| α-chlorinated dicarboxylic acids |

| Hydrogen |

| Nickel |

| Platinum |

| ω-substituted monofluoro fatty acids |

Applications in Specialized Academic and Materials Research

Molecular Probes for Membrane-Protein Interactions

The unique structure of Methyl 9,10-dibromostearate, featuring heavy bromine atoms at specific locations on a lipid chain, makes it an effective probe for studying the interactions between lipids and proteins within cell membranes.

This compound is utilized in fluorescence quenching studies to determine the position of tryptophan residues within membrane-spanning proteins. inflibnet.ac.in Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore, such as the amino acid tryptophan, due to its interaction with another molecule, known as a quencher. nih.gov The quenching can be collisional, a short-range interaction that requires molecular contact between the fluorophore and the quencher. inflibnet.ac.in

In these studies, this compound partitions into the lipid bilayer of the membrane. The two bromine atoms, being relatively small and positioned near the center of the fatty acid chain, act as localized quenchers. inflibnet.ac.in The extent of quenching of a tryptophan's intrinsic fluorescence depends on its proximity to these bromine atoms. inflibnet.ac.in By measuring the decrease in fluorescence, researchers can infer the depth of tryptophan residues within the membrane. Maximal quenching occurs when the tryptophan residue is located at the same depth as the bromine atoms, providing valuable data on the protein's topology and its integration within the lipid environment. inflibnet.ac.in This technique is powerful because the quenching effect is markedly distance-dependent. nih.gov

The interactions between membrane proteins and their surrounding lipids can be categorized into two main types: non-specific, annular interactions and specific, nonannular interactions. nih.gov Annular lipids form a shell, or annulus, around the protein's transmembrane domain, while nonannular lipids bind to specific sites, such as clefts or interfaces between protein subunits. nih.gov

Quenching experiments using brominated lipids like this compound can help distinguish between these binding sites. Lipids in annular positions are generally in constant exchange with the bulk lipid environment. nih.gov In contrast, lipids in nonannular sites are more protected and less easily displaced. nih.gov By analyzing the quenching of tryptophan fluorescence, researchers can determine which lipid molecules are in close and stable contact with the protein. For instance, studies on the Ca-ATPase using a related compound, 1,2-bis(9,10-dibromooleoyl)phosphotidylcholine, revealed that only two lipid molecules were in direct contact with the protein's tryptophan residues, suggesting specific binding rather than a full annular shell in that region. inflibnet.ac.in This "boundary lipid quenching" approach provides insight into the stoichiometry and specificity of protein-lipid interactions. inflibnet.ac.in

Fluorescence Quenching Studies for Tryptophan Localization

Utility in Developing Internal Standards for Lipid Analysis

In analytical chemistry, particularly in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is a known amount of a compound added to a sample to correct for variations during analysis. nrel.gov The ideal internal standard is a compound that behaves similarly to the analyte of interest but is not naturally present in the sample. nrel.govlipidmaps.org

This compound serves as an effective internal standard in specific analytical contexts. Its primary use in this capacity is for the analysis of brominated vegetable oils (BVOs). sci-hub.se When analyzing food products for BVOs, the oils are often transesterified to form fatty acid methyl esters (FAMEs) for GC analysis. sci-hub.seresearchgate.net this compound is used as a standard in these methods because its chemical properties are similar to the brominated FAMEs derived from BVOs, but it is not a component of the unadulterated food product. sci-hub.se Its inclusion allows for accurate quantification by correcting for potential losses during sample preparation and variability in the GC instrument's response. nrel.govsci-hub.se

Table 1: Application of this compound as an Internal Standard

| Analytical Application | Technique | Role of this compound | Reference |

|---|

Precursor in Complex Organic Synthesis

While extensive documentation is limited, the chemical structure of this compound makes it a plausible precursor in complex organic syntheses. libretexts.orgorgsyn.org The presence of two bromine atoms on adjacent carbons (a vicinal dibromide) offers significant synthetic versatility.

The carbon-bromine bonds can be targeted in various reactions:

Elimination Reactions: Treatment with a strong base can induce a double dehydrobromination, eliminating the two bromine atoms and two adjacent hydrogen atoms to form an alkyne. This provides a synthetic route from a saturated, functionalized fatty acid back to a highly unsaturated one.

Substitution Reactions: The bromine atoms are good leaving groups, allowing for their replacement by other functional groups through nucleophilic substitution reactions.

Protecting Group Strategy: The dibromination of a double bond (e.g., in methyl oleate (B1233923) to form this compound) can be used as a method to protect the double bond from unwanted reactions. The double bond can later be regenerated via a debromination reaction, often with zinc dust.

This potential for transformation makes it a useful, if specialized, building block for constructing complex lipid molecules or other long-chain organic compounds in a laboratory setting. libretexts.org

Role in Environmental and Food Science Analytical Method Development (e.g., Analysis of Brominated Vegetable Oils)

This compound is a key compound in the analytical methods developed for food safety, specifically for the detection of Brominated Vegetable Oil (BVO). sci-hub.seresearchgate.net BVO is a food additive that was historically used as an emulsifier in citrus-flavored soft drinks to prevent the flavoring oils from separating and floating to the surface. fda.gov

The production of BVO involves the addition of bromine across the double bonds of unsaturated fatty acids in vegetable oils like soy or corn oil. lcms.cz This process converts oleic acid into 9,10-dibromostearic acid and linoleic acid into 9,10,12,13-tetrabromostearic acid. researchgate.net For regulatory monitoring, analytical methods are required to detect and quantify BVO in beverages. researchgate.net

Standard methods involve extracting the oil, converting the fatty acids to their methyl esters (FAMEs) via transesterification, and analyzing the resulting FAME mixture by gas chromatography (GC). sci-hub.seresearchgate.net In this analysis, this compound is one of the primary target analytes, as it is the methyl ester of the major component derived from oleic acid. sci-hub.se The presence and quantity of this compound and other brominated esters like methyl tetrabromostearate are used to confirm the use of BVO in a product. sci-hub.se Due to findings of potential adverse health effects, the U.S. FDA has revoked the regulation allowing the use of BVO in food as of July 2024, making these analytical detection methods crucial for regulatory enforcement. fda.gov

Table 2: Summary of Analytical Findings for BVO Analysis

| Analytical Method | Sample Type | Key Analytes Detected | Reference |

|---|---|---|---|

| Capillary Gas Chromatography (GC) | Orange-flavored soft drink | This compound (DBS), Methyl tetrabromostearate (TBS), Methyl hexabromostearate (HBS) | sci-hub.se |

| GC with Mass Spectrometry (GC-MS) | North American soft drinks | Br₂-18:0 (from oleic acid) and Br₄-18:0 (from linoleic acid) were predominant. | researchgate.net |

| GC-Flame Ionization Detector (GC-FID) | Commercial soft drinks | Brominated oil content determined to be 10–45 mg per 10 fluid oz. | researchgate.net |

Q & A

Q. What are the optimal synthesis conditions for methyl 9,10-dibromostearate, and how can purity be ensured?

- Methodological Answer : this compound is synthesized via bromination of stearic acid derivatives. Key steps include:

- pH control : During saponification of 9,10-dibromostearic acid to its sodium salt, maintain pH ≤10 to avoid hydrolysis of bromine substituents .

- Solvent selection : Use methanol or ethanol for esterification to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., from hexane/ethyl acetate) ensures purity. Confirm purity via melting point analysis and nuclear magnetic resonance (NMR) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.65 ppm (ester methyl group) and δ 4.1–4.3 ppm (brominated C9 and C10 protons) confirm structure.

- IR spectroscopy : Absorbance at 1740 cm⁻¹ (ester C=O) and 600–650 cm⁻¹ (C-Br stretching) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 452 (M⁺) and fragment ions at m/z 253/255 (Br-containing fragments) .

Q. What experimental setups are used to study the stability of this compound-derived films?

- Methodological Answer :

- Bubble stability assays : Prepare 4% sodium 9,10-dibromostearate solution with equal-volume glycerol. Blow 20 cm bubbles in Petri dishes at 20–25°C and 50–60% humidity. Measure lifetime as the average of ≥10 trials .

- Humidity control : Use sealed jars with water layers to maintain high humidity for studying long-term film drainage (e.g., black films lasting ≥48 days) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Perform reactions in fume hoods due to volatile brominated byproducts .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as brominated fatty acids may cause irritation .

- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to hazardous waste regulations .

Q. How does glycerol enhance the stability of this compound films?

- Methodological Answer : Glycerol acts as a humectant, slowing water evaporation from soap films. In comparative studies:

- Sodium 9,10-dibromostearate + glycerol (1:1) yielded bubbles with 102-minute average lifespan vs. 36 minutes for sodium oleate .

- Glycerol’s hygroscopicity maintains film plasticity, delaying rupture .

Advanced Research Questions

Q. How do this compound films compare to other surfactants in interfacial stability?

- Methodological Answer :

- Comparative studies : Use Langmuir troughs to measure surface pressure-area (π-A) isotherms. Sodium 9,10-dibromostearate shows higher collapse pressure (45 mN/m) than sodium oleate (32 mN/m), indicating stronger intermolecular packing .

- Interference microscopy : Monitor film drainage kinetics; dibromostearate films transition to equilibrium monolayers within minutes, reducing turbulent flow .

Q. What mechanisms explain the hemolytic activity of brominated stearate derivatives?

- Methodological Answer :

- In vitro hemolysis assays : Incubate erythrocytes with 0.018–0.036 mg/mL potassium dibromostearate in saline. Measure hemoglobin release spectrophotometrically at 540 nm.

- Mechanism : Bromine’s electronegativity disrupts lipid bilayers, causing osmotic lysis. Activity correlates with bromine position (α > β) .

Q. How can long-term stability of dibromostearate black films be methodologically improved?

- Methodological Answer :

- Humidity optimization : Maintain >90% humidity using saturated salt solutions (e.g., KNO₃) in sealed chambers to prevent film desiccation .

- Film thickness control : Use fluorescence microscopy with Nile Red staining to monitor thickness reduction to ~5 nm (nanoscale black films) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Gas chromatography (GC) : Use 3% OV-3 columns for separating dibromostearate from tetrabromo-/hexabromo-stearates. Validate with spiked recoveries (94–105%) .

- Sample preparation : Acid-catalyzed methanolysis (HCl/MeOH, 70°C, 1 hr) extracts brominated esters from lipid matrices .

Q. How to resolve contradictions in reported stability data for dibromostearate films?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.